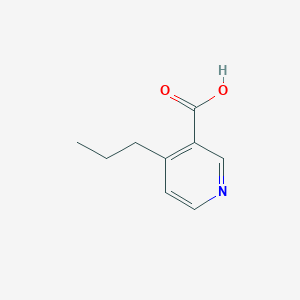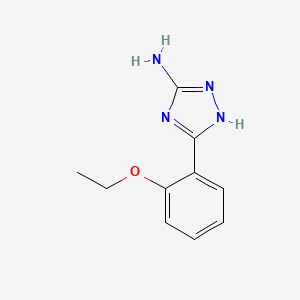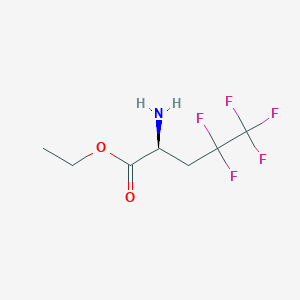
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of thioxopyrimidines. This compound is characterized by the presence of a thioxo group (C=S) and a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The acetyl group at position 1 and the methyl group at position 6 further define its structure. This compound is of interest due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be synthesized through several methods. One common synthetic route involves the condensation of ethyl acetoacetate with thiourea in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired thioxopyrimidine derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thioxopyrimidine derivatives.
科学的研究の応用
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the compound may interact with DNA or RNA, affecting their function and replication.
類似化合物との比較
Similar Compounds
2-Thioxo-4(1H)-pyrimidinone: Lacks the acetyl and methyl groups.
1-Acetyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the methyl group at position 6.
6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the acetyl group at position 1.
Uniqueness
1-Acetyl-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the acetyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a therapeutic agent and its utility in various research applications.
特性
分子式 |
C7H8N2O2S |
|---|---|
分子量 |
184.22 g/mol |
IUPAC名 |
1-acetyl-6-methyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C7H8N2O2S/c1-4-3-6(11)8-7(12)9(4)5(2)10/h3H,1-2H3,(H,8,11,12) |
InChIキー |
YAULKQBIYZTOQK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)NC(=S)N1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)
![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)



![4,8-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B13117615.png)





